1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
Synthesis Analysis
The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker because of its high photocleavage efficiency by near-UV light irradiation .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-nitrobenzyl bromide, has been studied. It is used in the preparation of S-2-nitrobenzyl-cysteine by reaction with L-cysteine . It is also used for the introduction of the 2-nitrobenzyl protecting group in organic synthesis .Chemical Reactions Analysis
The 2-nitrobenzyl group is known to undergo light-induced primary amines and o-nitrobenzyl alcohols cyclization, which is a versatile photoclick reaction for modular conjugation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-Nitrobenzyl bromide, have been studied. It has a melting point of 46-48 °C, a boiling point of 127-133 °C/10 mmHg, and a density of 1.26±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis and Catalysis
1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde derivatives are involved in complex organic synthesis processes, such as the formation of β-lactams, dihydrochromeno[3,2-b]azet-2(1H)-ones, and pyrrolidin-2-one derivatives through acid-catalyzed ring closures and transformations. These reactions are essential for producing pharmacologically relevant structures and understanding reaction mechanisms in organic chemistry (Bertha et al., 1998).
Photochemistry in Biological Systems
2-Nitrobenzyl derivatives are utilized as photolabile protecting groups to control the release of active molecules like ATP in biological systems. This application is crucial for time-resolved studies of ATP-requiring biological systems, offering insights into the kinetics and mechanisms of ATP-related biological processes (Mccray et al., 1980).
Material Science and Photocatalysis
The photocatalytic activities of derivatives have been explored for the oxidation of alcohols to aldehydes using molecular oxygen on titanium dioxide under visible light. This research contributes to the development of green chemistry processes and the synthesis of fine chemicals with high selectivity and efficiency (Higashimoto et al., 2009).
Polymers and Materials Science
o-Nitrobenzyl alcohol derivatives, closely related to the compound , have found significant applications in polymer and materials science. They enable the modification of polymer properties through irradiation, highlighting their role in developing photodegradable hydrogels, functionalization of (block) copolymers, and patterning of thin films. This area of research opens up possibilities for creating responsive materials with applications in drug delivery, tissue engineering, and electronics (Zhao et al., 2012).
Mechanism of Action
Target of Action
It is known that 2-nitrobenzyl compounds, which are structurally similar, have been used as photoremovable protecting groups . These groups can be removed with light, allowing researchers to control spatial, temporal, and concentration variables .
Mode of Action
The mode of action of 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde involves photochemical reactions. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . This is followed by cyclisation to short-lived benzisoxazolidines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of 2-nitroso hydrates by dual proton transfer . The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .
Pharmacokinetics
It is known that the compound’s photoreactions are initiated by an intramolecular 1,5-h shift , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of 2-nitroso benzaldehyde and 2-nitroso acetophenone, respectively, with quantum yields of about 60% . This indicates that the compound has a high efficiency in its photochemical reactions.
Action Environment
The action of this compound is influenced by the reaction medium . The balance between the two competing paths of the primary aci-nitro photoproducts depends on the reaction medium . This suggests that environmental factors such as the type of solvent used can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Future Directions
The use of 2-nitrobenzyl alcohol as a photoreactive group with amine selectivity has been explored for photoaffinity labeling and crosslinking of biomolecules. This work confirms that it is an efficient photoreactive group and has great potential in drug discovery, chemical biology, and protein engineering .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFAPUIPEQSHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C2C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352966 | |
Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22162-51-2 | |
Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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